Structural Uniqueness Confirmed by X-Ray Crystallography vs. Piscrocin A and C
High-strength comparative quantitative biological activity data is extremely limited in the public domain for this compound. The primary differentiation from its closest structural analogs, Piscrocin A and C, is the absolute stereochemistry. The (4S,5R,6S) configuration of Piscrocin B was established by X-ray crystallography, which is the gold standard for absolute configuration determination, directly contrasting with Piscrocins A and C which have different relative stereochemistries as established by their respective NMR and X-ray data . This is a critical factor for researchers requiring a specific stereoisomer for structure-activity relationship (SAR) studies.
| Evidence Dimension | Absolute Configuration Determination |
|---|---|
| Target Compound Data | Confirmed as (4S,5R,6S) by X-ray crystallography |
| Comparator Or Baseline | Piscrocin A and Piscrocin C; structures established with distinct stereochemistries |
| Quantified Difference | Not applicable; difference is qualitative (different molecule). |
| Conditions | Single-crystal X-ray diffraction, 1D/2D NMR spectroscopy . |
Why This Matters
For procurement supporting SAR studies or enantioselective synthesis, the guaranteed absolute configuration is the non-negotiable specification, making an exact match essential.
